![molecular formula C16H21NO6 B12948977 (R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)
(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole ring and a tert-butoxycarbonyl-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the amino group: The amino group can be introduced via a Mannich reaction, where the benzo[d][1,3]dioxole is reacted with formaldehyde and a secondary amine.
Protection of the amino group: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the propanoic acid moiety: This can be achieved through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl, Br), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, ®-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it useful in structural biology and biochemistry.
Medicine
In medicinal chemistry, ®-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is investigated for its potential therapeutic properties. It can serve as a precursor for the synthesis of drug candidates targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties enable the development of materials with specific functionalities, such as enhanced mechanical strength or electrical conductivity.
Mécanisme D'action
The mechanism of action of ®-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may act by inhibiting enzymes or modulating receptor activity. The benzo[d][1,3]dioxole ring can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can lead to changes in protein conformation and activity, ultimately affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(Benzo[d][1,3]dioxol-5-yl)-2-aminopropanoic acid: Similar structure but lacks the tert-butoxycarbonyl protection.
®-3-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropanoic acid: Contains a hydroxyl group instead of an amino group.
®-3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid: Has a methyl group instead of an amino group.
Uniqueness
®-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is unique due to the presence of the tert-butoxycarbonyl-protected amino group, which provides stability and allows for selective deprotection under mild conditions
Propriétés
Formule moléculaire |
C16H21NO6 |
|---|---|
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-8-11(14(18)19)6-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11H,6,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clé InChI |
BXZJGLTXKPPWMW-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B12948895.png)
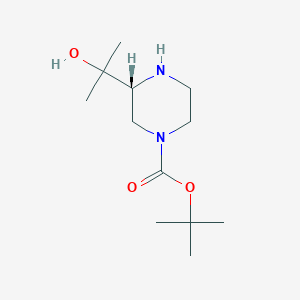
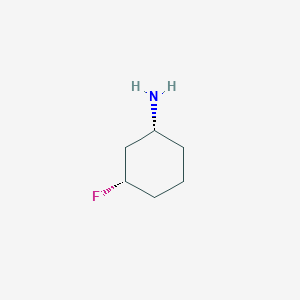
![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)
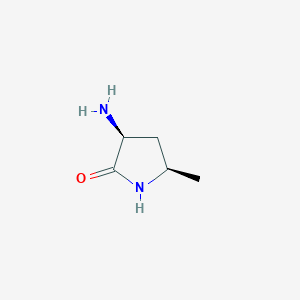

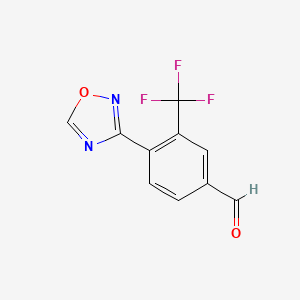
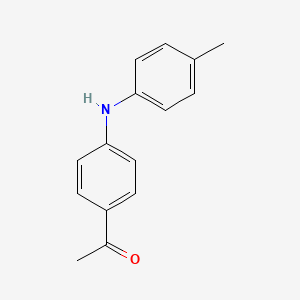

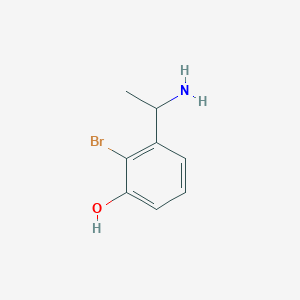
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)


